molecular formula C10H8N2O B160402 2-Phenylpyrimidin-4-ol CAS No. 127892-81-3

2-Phenylpyrimidin-4-ol

Cat. No. B160402
CAS RN: 127892-81-3
M. Wt: 172.18 g/mol
InChI Key: JJXBLRJIMBFLMY-UHFFFAOYSA-N
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Description

2-Phenylpyrimidin-4-ol is an organic compound with the molecular formula C10H8N2O . It has an average mass of 172.183 Da and a monoisotopic mass of 172.063660 Da .


Molecular Structure Analysis

The molecular structure of 2-Phenylpyrimidin-4-ol consists of a pyrimidine ring attached to a phenyl group and a hydroxyl group . The exact spatial arrangement of these groups could be further analyzed using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenylpyrimidin-4-ol can be inferred from its molecular structure. It is likely to be a solid at room temperature, given its molecular weight and the presence of aromatic rings . Further analysis would require experimental data.

Scientific Research Applications

Anti-cancer Activity

2-Phenylpyrimidin-4-ol derivatives have been explored for their potential in cancer therapy. Specifically, derivatives synthesized as 4-aryl-N-phenylpyrimidin-2-amines exhibited potent anti-cancer activity against non-small cell lung carcinoma (NSCLC) cells, with some compounds demonstrating significant cytotoxicity and physicochemical properties conducive to therapeutic application (Borvornwat Toviwek et al., 2017).

Corrosion Inhibition

Phenylpyrimidine derivatives, including 2-phenylpyrimidin-4-ol structures, have been investigated for their effectiveness in corrosion inhibition. Studies indicate these derivatives are efficient in protecting metals, such as cold rolled steel, in corrosive environments like hydrochloric acid solutions. Their action is attributed to the formation of protective layers on metal surfaces, significantly reducing corrosion rates (Liu Xianghong et al., 2014).

Inhibition of Enzymatic Activity

Research into 2-phenylpyrimidin-4-ol derivatives has extended into their potential to inhibit enzyme activity, with specific focus on COX enzymes. Such studies contribute to the development of new therapeutic agents, highlighting the chemical's versatility in medical applications (W. Seebacher et al., 2015).

Optical and Electronic Properties

The structural and electronic properties of phenylpyrimidine derivatives, including those related to 2-phenylpyrimidin-4-ol, have been explored for their applications in nonlinear optics (NLO) and electronic devices. These compounds exhibit interesting luminescence and electronic characteristics that could be harnessed in various technological applications, from optoelectronics to sensor technologies (A. Hussain et al., 2020).

Surface Protection and Material Science

In material science, the application of 2-phenylpyrimidin-4-ol derivatives for surface protection against corrosion has been noted, particularly on copper surfaces. These derivatives form compact, uniform layers, offering significant protection in environments like saline solutions. This property is particularly valuable for the preservation of metal artifacts and in industrial processes where metal longevity is critical (N. Wei et al., 2018).

properties

IUPAC Name

2-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-9-6-7-11-10(12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXBLRJIMBFLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70955270
Record name 2-Phenylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpyrimidin-4-ol

CAS RN

33643-94-6
Record name 33643-94-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ruhemann et al. [Chem. Ber. 30, 2022 (1897)] prepared 2-phenyl-4-pyrimidinamine by reacting 4-chloro-2-phenylpyrimidine with ammonia. The 4-chloro-2-phenylpyrimidine had been prepared in two steps by first reacting benzamidine with sodium formylacetate to produce 2-phenyl-4-pyrimidone and then reacting the latter with phosphorus oxychloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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